Cas no 2566470-66-2 (7-(Trifluoromethyl)isoquinolin-4-amine)

7-(Trifluoromethyl)isoquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Isoquinolinamine, 7-(trifluoromethyl)-
- 7-(trifluoromethyl)isoquinolin-4-amine
- K10274
- 2566470-66-2
- 7-(Trifluoromethyl)isoquinolin-4-amine
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- Inchi: 1S/C10H7F3N2/c11-10(12,13)7-1-2-8-6(3-7)4-15-5-9(8)14/h1-5H,14H2
- InChI Key: MOZCYECVKDVVTR-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC(C(F)(F)F)=C2)C(N)=CN=1
Computed Properties
- Exact Mass: 212.05613272g/mol
- Monoisotopic Mass: 212.05613272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2.3
7-(Trifluoromethyl)isoquinolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1442263-100mg |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 100mg |
$425.0 | 2025-02-21 | |
Ambeed | A1442263-250mg |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 250mg |
$678.0 | 2025-02-21 | |
Ambeed | A1442263-1g |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 1g |
$1761.0 | 2025-02-21 | |
1PlusChem | 1P024HOJ-250mg |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 250mg |
$635.00 | 2023-12-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158735-250mg |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 250mg |
¥6089 | 2023-09-09 | |
1PlusChem | 1P024HOJ-100mg |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 100mg |
$386.00 | 2023-12-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158735-100mg |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 100mg |
¥3810 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158735-1g |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 1g |
¥15832 | 2023-09-09 | |
1PlusChem | 1P024HOJ-1g |
7-(Trifluoromethyl)isoquinolin-4-amine |
2566470-66-2 | 98% | 1g |
$1650.00 | 2023-12-18 |
7-(Trifluoromethyl)isoquinolin-4-amine Related Literature
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on 7-(Trifluoromethyl)isoquinolin-4-amine
Professional Introduction to Compound with CAS No. 2566470-66-2 and Product Name: 7-(Trifluoromethyl)isoquinolin-4-amine
The compound with the CAS number 2566470-66-2 and the product name 7-(Trifluoromethyl)isoquinolin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a trifluoromethyl group and an amine substituent at the 4-position of the isoquinoline core imparts unique electronic and steric properties, making it a versatile scaffold for designing novel therapeutic agents.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of isoquinoline derivatives in the development of bioactive compounds. The 7-(Trifluoromethyl)isoquinolin-4-amine structure, in particular, has been explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the amine functionality provides a site for further chemical modifications, enabling the synthesis of more complex derivatives.
In the context of modern drug discovery, the synthesis and characterization of this compound have been facilitated by advanced computational methods and synthetic techniques. High-throughput screening and molecular docking studies have been employed to identify potential binding interactions with biological targets. Preliminary experiments suggest that 7-(Trifluoromethyl)isoquinolin-4-amine exhibits promising activity against certain enzymes and receptors implicated in diseases such as cancer and neurodegeneration. These findings underscore the compound's potential as a lead molecule for further optimization.
The structural features of 7-(Trifluoromethyl)isoquinolin-4-amine make it an attractive candidate for further investigation. The isoquinoline core is a well-known pharmacophore found in numerous bioactive natural products and synthetic drugs. By incorporating a trifluoromethyl group at the 7-position and an amine at the 4-position, chemists have created a molecule with enhanced physicochemical properties. This modification not only improves solubility and bioavailability but also modulates reactivity, allowing for diverse functionalization strategies.
Current research efforts are focused on exploring the mechanism of action of 7-(Trifluoromethyl)isoquinolin-4-amine and its derivatives. Studies using spectroscopic techniques such as NMR and mass spectrometry have provided insights into its molecular structure and dynamics. Additionally, X-ray crystallography has been utilized to determine the precise conformation of the compound in its solid state, which is crucial for understanding its interactions with biological targets.
The pharmaceutical industry has shown great interest in isoquinoline derivatives due to their broad spectrum of biological activities. The introduction of fluorine atoms into these molecules has been particularly effective in enhancing their potency and selectivity. For instance, fluorinated isoquinolines have demonstrated improved efficacy in preclinical models of cancer, where they inhibit key signaling pathways involved in tumor growth and progression. The amine group in 7-(Trifluoromethyl)isoquinolin-4-amine also provides a handle for prodrug design, allowing for targeted delivery systems that enhance therapeutic outcomes.
Future directions in the study of 7-(Trifluoromethyl)isoquinolin-4-amine include exploring its role in combination therapies. By pairing this compound with other drugs that target different pathways, researchers aim to develop synergistic treatments that overcome drug resistance. Furthermore, computational modeling techniques are being employed to predict how structural modifications will affect biological activity, enabling more efficient drug design processes.
The synthesis of 7-(Trifluoromethyl)isoquinolin-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced catalytic systems have been developed to facilitate these reactions under mild conditions, reducing environmental impact while improving efficiency. The use of green chemistry principles ensures that the production process aligns with sustainable practices, minimizing waste and hazardous byproducts.
In conclusion, 7-(Trifluoromethyl)isoquinolin-4-amine represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for developing new drugs. Ongoing research efforts are aimed at elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in clinical applications. As our understanding of molecular interactions continues to evolve, compounds like 7-(Trifluoromethyl)isoquinolin-4-amine will play an increasingly important role in addressing unmet medical needs.
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